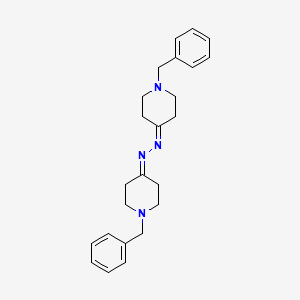
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine, also known as BBP, is an organic compound that is used in various scientific research applications. It is a highly reactive compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. BBP is a versatile reagent used in many areas of research, including drug synthesis, materials science, and polymer chemistry. BBP is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopy
1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine and its derivatives are explored in the field of synthetic organic chemistry for their potential in creating complex molecular structures. For instance, the synthesis, spectroscopy, and electrochemistry of bisdinitriles and metallophthalocyanines derived from similar hydrazine compounds demonstrate their versatility in organic synthesis. These compounds facilitate solubility in polar organic solvents and show interesting properties when interacting with metal ions, indicating potential applications in materials science and sensor technology (Güzel, Güney, & Kandaz, 2015).
Molecular Geometry and Electronic Properties
Studies on substituted piperidine phenyl hydrazines, closely related to 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine, using density functional theory (DFT), highlight their intriguing electronic properties. These properties include frontier orbital energies, band gap energies, and non-linear optical properties, suggesting applications in electronic and photonic devices (Kumar, Rajesh, Dharsini, & Inban, 2020).
Antioxidant and Biological Activity
Derivatives of hydrazine, including those structurally related to 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine, have been studied for their biological activities. These activities encompass anticancer, antibacterial, antifungal, anticonvulsant, and antioxidant properties. Specifically, the synthesis, structural analysis, and antioxidant activity of Schiff base derivatives demonstrate significant biological potential, offering insights into their use in developing new therapeutic agents (Tayade et al., 2022).
Liquid Crystal and Material Science
The development of hydrophobic azines and their application as liquid crystalline materials showcase the potential of 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine derivatives in material science. These studies involve the efficient synthesis of azines that display liquid crystal properties, indicating their utility in the fabrication of displays and electronic devices (Hammood et al., 2017).
Supramolecular Chemistry
Research into supramolecular complexes incorporating benzophenone suggests the use of hydrazine derivatives in constructing sophisticated molecular architectures. These structures are characterized by X-ray diffraction and are investigated for their potential applications in catalysis, drug delivery, and the development of nanomaterials (Ma & Coppens, 2004).
Propiedades
IUPAC Name |
1-benzyl-N-[(1-benzylpiperidin-4-ylidene)amino]piperidin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-3-7-21(8-4-1)19-27-15-11-23(12-16-27)25-26-24-13-17-28(18-14-24)20-22-9-5-2-6-10-22/h1-10H,11-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHXNNSUUUOGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NN=C2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis(1-Benzylpiperidin-4-ylidene)hydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)

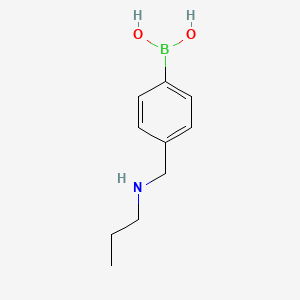
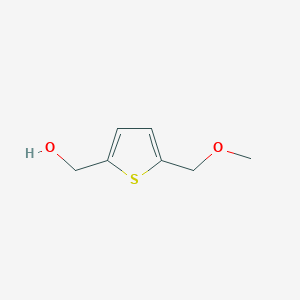
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)
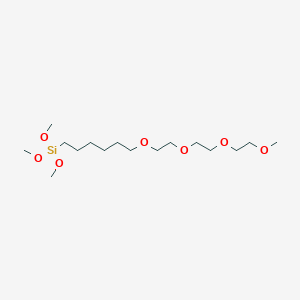
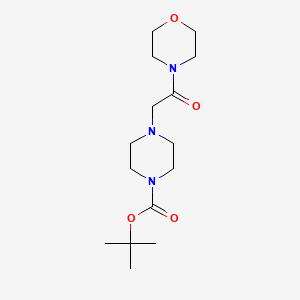

![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)


